molecular formula C8H6N2OS B1438653 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 805983-92-0

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No. B1438653
CAS RN: 805983-92-0
M. Wt: 178.21 g/mol
InChI Key: BTIRGDFIZZGHDN-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one” is a complex organic compound that contains a pyridine and a thiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyridine ring and a thiazole ring. These rings are likely connected by a single bond or a small functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and thiazole rings. Pyridine is a basic compound and can participate in various reactions involving its nitrogen atom. Thiazole is a more reactive moiety due to the presence of both sulfur and nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the pyridine and thiazole rings. For example, the compound is likely to be polar due to the electronegative nitrogen and sulfur atoms, and may have a relatively high melting point due to the presence of the aromatic rings .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Research has demonstrated the synthesis of pyridine thiazole derivatives and their complexes with metals like Zinc (Zn), revealing significant antimicrobial and antitumor activities. These complexes have shown to be more effective than the free ligands, indicating potential for the development of new bioactive materials with novel properties. For instance, Zou Xun-Zhong et al. (2020) synthesized two Zinc(II) complexes with pyridine thiazole derivatives, which were characterized and tested for their in vitro antimicrobial and antitumor activities, showing absolute specificity for certain bacteria or cancer cell lines Zou Xun-Zhong et al., 2020.

Chemical Structure and Properties

The compound and its related structures have been subject to quantum chemical analysis to explore their dynamic tautomerism and divalent N(I) character. Bhatia, Malkhede, and Bharatam (2013) investigated N-(Pyridin-2-yl)thiazol-2-amine, revealing competitive isomeric structures and the influence of tautomeric hydrogen within the molecule, providing insights into electron distribution and tautomeric preferences Bhatia, Malkhede, & Bharatam, 2013.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, many drugs containing pyridine and thiazole rings are used for their antimicrobial and anticancer properties .

Future Directions

The future research directions for this compound could involve exploring its potential applications in pharmaceuticals or materials science, given the interesting properties of the pyridine and thiazole moieties .

properties

IUPAC Name

4-pyridin-2-yl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIRGDFIZZGHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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